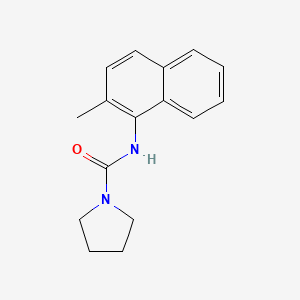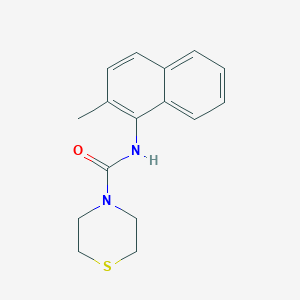![molecular formula C14H27NO2S B7630439 N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine, commonly known as DT-3, is a novel compound that has been gaining attention in the field of scientific research. It belongs to the class of cyclohexylamines and has shown promising results in various studies.
作用机制
The exact mechanism of action of DT-3 is not fully understood. However, it is believed to work through multiple pathways. DT-3 has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. DT-3 has also been found to modulate the activity of ion channels, which are important for neuronal signaling.
Biochemical and Physiological Effects:
DT-3 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress-induced damage. DT-3 has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. Additionally, DT-3 has been found to improve mitochondrial function and reduce apoptosis in cells.
实验室实验的优点和局限性
DT-3 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DT-3 is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of DT-3.
未来方向
There are several future directions for the study of DT-3. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DT-3 has shown promising results in animal models and could potentially be developed into a therapeutic agent for these diseases. Additionally, DT-3 could be further studied for its anti-inflammatory and anti-cancer properties. Further research is also needed to understand the mechanism of action of DT-3 and its potential interactions with other compounds.
合成方法
DT-3 can be synthesized using a simple and efficient method. The starting material for the synthesis is 2,4,4-trimethylcyclohexanone, which is reacted with thioacetic acid in the presence of sodium hydroxide to obtain the intermediate compound. This intermediate is then reacted with methylamine to produce DT-3. The overall yield of this synthesis method is around 70%.
科学研究应用
DT-3 has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including neuroprotection, anti-inflammatory, and anti-cancer properties. DT-3 has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, DT-3 has exhibited anti-cancer properties by inducing cell death in cancer cells.
属性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2S/c1-11-8-14(2,3)6-4-13(11)15-9-12-5-7-18(16,17)10-12/h11-13,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXSAJHBUOCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1NCC2CCS(=O)(=O)C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)
